molecular formula C21H25N3O5S B11567286 N'-[(1E)-(3-ethoxy-4-propoxyphenyl)methylene]-2-[(4-nitrobenzyl)thio]acetohydrazide

N'-[(1E)-(3-ethoxy-4-propoxyphenyl)methylene]-2-[(4-nitrobenzyl)thio]acetohydrazide

Cat. No.: B11567286
M. Wt: 431.5 g/mol
InChI Key: UAGUEUDMZQXUQE-LPYMAVHISA-N
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Description

N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes ethoxy and propoxy groups attached to a phenyl ring, a nitrophenyl group, and an acetohydrazide moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE typically involves a multi-step process. The initial step often includes the formation of the hydrazide by reacting an appropriate ester with hydrazine hydrate. This is followed by the condensation of the hydrazide with an aldehyde or ketone to form the final product. The reaction conditions usually require a solvent such as ethanol or methanol and may involve heating under reflux to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H25N3O5S

Molecular Weight

431.5 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]-2-[(4-nitrophenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C21H25N3O5S/c1-3-11-29-19-10-7-17(12-20(19)28-4-2)13-22-23-21(25)15-30-14-16-5-8-18(9-6-16)24(26)27/h5-10,12-13H,3-4,11,14-15H2,1-2H3,(H,23,25)/b22-13+

InChI Key

UAGUEUDMZQXUQE-LPYMAVHISA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=N/NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-])OCC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=NNC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-])OCC

Origin of Product

United States

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